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1-(4-Fluorophenyl)-3-(3-hydroxyphenyl)urea

Fragment-based drug discovery NMR quality control Fragment library validation

Eliminate ambiguity in fragment screening. This unsymmetrical diarylurea provides verified identity and QC parameters, addressing the risk of introducing non-Ro3-compliant or mischaracterized compounds into screening decks. - Archived BMRB 1D ¹H NMR spectrum (600 MHz) enables immediate batch QC without re-acquiring reference data, saving up to 4 hours of spectrometer time per batch. - PDB-deposited electron density (LV1 in 5QPM) allows direct initiation of structure-based design, accelerating hit-to-lead cycles. - Disclosed LogP (2.96), HBA (2), HBD (3) values transparently confirm Rule-of-Three compliance.

Molecular Formula C13H11FN2O2
Molecular Weight 246.241
CAS No. 199585-00-7
Cat. No. B2989473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)-3-(3-hydroxyphenyl)urea
CAS199585-00-7
Molecular FormulaC13H11FN2O2
Molecular Weight246.241
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)NC(=O)NC2=CC=C(C=C2)F
InChIInChI=1S/C13H11FN2O2/c14-9-4-6-10(7-5-9)15-13(18)16-11-2-1-3-12(17)8-11/h1-8,17H,(H2,15,16,18)
InChIKeyBASVXNNPMBRKEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Fluorophenyl)-3-(3-hydroxyphenyl)urea: Validated Fragment for Screening


1-(4-Fluorophenyl)-3-(3-hydroxyphenyl)urea is a small-molecule diarylurea (MW 246.24 Da) featuring a 4-fluorophenyl ring and a 3-hydroxyphenyl ring connected via a central urea linker. The compound is cataloged as a non-polymeric heteroatom-containing ligand (PDB code LV1) and has been deposited as a validated fragment in the Biological Magnetic Resonance Bank (BMRB ID bmse011278) for NMR-based fragment screening quality control [1]. Commercial sourcing is available from multiple reputable vendors at a typical purity of ≥95% .

NMR QC BMRB-validated 1D 1H NMR reference for quantitative hit deconvolution and fragment identity verification
X-ray PDB ligand entry (LV1) supporting direct use in crystallographic fragment screening and elaboration
Library Disclosed purity and computed properties enable Rule-of-Three compliance assessment for fragment library design

Why Substitution Pattern Matters vs. Generic Diarylurea Fragments


The 4-fluoro/3-hydroxy substitution pattern in this unsymmetrical diarylurea governs its hydrogen-bond donor/acceptor topology, electronic character, and metabolic stability in ways that do not linearly extrapolate to close analogs such as 1-(4-chlorophenyl)-3-(3-hydroxyphenyl)urea or 1-(4-fluorophenyl)-3-(4-hydroxyphenyl)urea. Even subtle positional isomerism changes the electrostatic potential surfaces, solvation energies, and target-binding geometries that determine fragment hit rates and selectivity . Without direct comparative binding or PK data, simple structural analogy is an unreliable predictor of performance for procurement decisions.

4-Fluoro/3-hydroxy substitution topology governs H-bond donor/acceptor geometry; simple positional isomerism (e.g., 4-chloro or 4-hydroxy analogues) may shift electrostatic surfaces and fragment hit rates unpredictably.
Without direct comparative binding or biophysical data, structural analogy to generic diarylureas is an unreliable predictor of target engagement or screening performance.

Quantitative Evidence for Fragment Selection


Curated NMR Reference Spectrum vs. Unvalidated Fragment Collections

The BMRB entry bmse011278 provides a 1D 1H NMR spectrum acquired at 600 MHz (Bruker Avance) under controlled conditions (1 mM in DMSO‑d₆, 298 K, pH 6.0) with fully assigned chemical shifts [1]. This standardized dataset provides a direct reference spectrum for deconvolution of screening mixtures, enabling quantitative concentration verification and elimination of misidentified fragments. In contrast, typical commercial fragment libraries report only nominal purity and SMILES strings without curated spectroscopic reference data, making the BMRB-validated identity of this compound a tangible procurement differentiator for NMR-based fragment screening.

NMR Reference
Class-level
Curated 1D 1H NMR (600 MHz, DMSO‑d₆) with full shift assignments (BMRB) Comparators typically lack standardized NMR reference data
Reduces risk in NMR hit deconvolution by providing a quantitative identity reference
Acquisition conditions must match screening buffer and temperature
Fragment-based drug discovery NMR quality control Fragment library validation

Explicit LogP and Hydrogen-Bonding Profile vs. Undisclosed Analogues

Fluorochem certifies this compound at 95% purity with experimentally-derived (or consensually-accepted) computed LogP 2.96, hydrogen bond acceptors = 2, and hydrogen bond donors = 3 . While many commercial fragment suppliers also advertise ≥95% purity, the simultaneous disclosure of LogP, HBA, and HBD values enables quantitative compliance checking against fragment-based screening constraints such as the 'Rule of Three' (Ro3). Substitution with a non-certified analog of identical nominal purity but unknown LogP or hydrogen-bonding capacity reduces confidence in fragment library design and assay reproducibility.

Ro3 Properties
Data to verify
LogP 2.96, HBA 2, HBD 3 (purity 95%)
Enables quantitative Rule-of-Three compliance check for fragment library design
Confirm values per batch certificate of analysis; vendor-reported
Purity LogP Hydrogen bond donors Fragment library quality

Pre-Modeled PDB Ligand Coordinates vs. Fragments Without Structural Data

The compound is registered as a standard non-polymeric ligand (HETAIN) in the PDB under code LV1 and is associated with the X-ray structure 5QPM [1]. While the primary publication for 5QPM does not ascribe a pharmacological target to this fragment, the availability of pre-solved coordinates and electron density maps enables direct use in crystallographic fragment screening without the need for de novo model building. Comparator fragments lacking a PDB entry require additional computational and experimental resources to validate binding poses.

PDB Coordinates
Reported
PDB ligand LV1 in entry 5QPM (1.68 Å resolution) Comparators often have no pre-existing experimental binding pose data
Accelerates crystallographic fragment screening by providing pre-modeled coordinates
Validate binding poses for specific protein targets; not all contexts transfer
PDB ligand Crystallographic fragment screening Autodocking/Soaking

Precision Application Scenarios


NMR Fragment Library QC with Archived Reference Spectra

The BMRB-archived 1D 1H NMR spectrum (600 MHz, 1 mM in DMSO‑d₆, pH 6.0) serves as a quantitative reference for monitoring compound solubility, aggregation, and stability in screening buffer conditions [1]. This enables NMR facilities to verify fragment identity and concentration without re-acquiring reference spectra, saving approximately 2–4 hours of spectrometer time per fragment batch relative to fragments lacking archived reference data.

Crystallographic Elaboration from Pre-Modeled PDB Ligand

The LV1 ligand in PDB entry 5QPM provides experimentally phased electron density that can guide the design of elaborated analogs [1]. Structure-based design teams can initiate docking or pharmacophore modeling directly from the LV1 coordinates, accelerating hit-to-lead optimization cycles compared to fragments that require de novo soaking and phasing.

Rule-of-Three Compliant Fragment Collection Design

With explicitly quantified LogP (2.96), HBA (2), and HBD (3) values, this compound transparently satisfies the Rule of Three (MW ≤300, LogP ≤3, HBD ≤3, HBA ≤3) [1]. Procurement of certified fragments with disclosed physicochemical parameters minimizes the risk of introducing non-Ro3-compliant compounds into screening decks, a quality control advantage over generic catalog entries that omit these data.

Application
Selection Property
Validation Focus
NMR Fragment Library QC
BMRB-archived 1D 1H NMR reference spectrum
Quantitative fragment identity and concentration verification in screening buffer
Crystallographic Fragment Elaboration
Pre-modeled PDB ligand LV1 coordinates (5QPM)
Direct docking and pharmacophore modeling without de novo phasing
Fragment Library Design
Disclosed Rule-of-Three parameters (LogP, HBA, HBD)
Compliance verification to exclude non-Ro3 fragments from screening collections
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